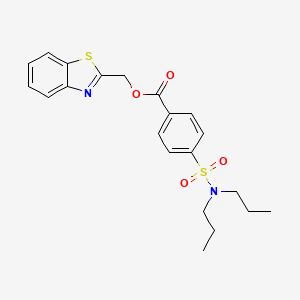

1,3-Benzothiazol-2-ylmethyl 4-(dipropylsulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Benzothiazoles, including 1,3-Benzothiazol-2-ylmethyl 4-(dipropylsulfamoyl)benzoate, are synthesized through various chemical reactions. A notable method involves the reaction of 2-aminothiophenol with isothiocyanates, providing benzothiazoles under specific conditions. This process can lead to the formation of benzothiazoles or other heterocycles depending on the reaction conditions and the reagents used (Fajkusová & Pazdera, 2008).

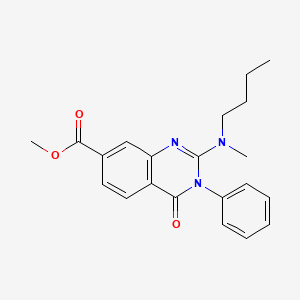

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been elucidated through X-ray diffraction methods, revealing the planarity of the benzothiazol ring and its conformation in relation to other substituents in the molecule. Studies have shown that these compounds exhibit specific geometric parameters, such as bond lengths and angles, which are crucial for understanding their chemical behavior (Aydin et al., 2002).

Chemical Reactions and Properties

Benzothiazoles participate in a variety of chemical reactions, including cyclizations, alkylations, and acylation. These reactions often lead to the formation of new compounds with different properties. For example, the reaction of diphenyl disulfide with alkynes, promoted by peroxides, offers a synthetic route to substituted benzo[b]thiophenes, indicating the versatility of benzothiazole derivatives in synthetic chemistry (Benati, Montevecchi, & Spagnolo, 1992).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including 1,3-Benzothiazol-2-ylmethyl 4-(dipropylsulfamoyl)benzoate, are influenced by their molecular structure. Properties such as solubility, melting point, and crystal structure are crucial for their application in various fields. Spectroscopic studies provide insights into the molecular organization and interactions in different environments, facilitating the understanding of their behavior in biological systems (Kluczyk et al., 2016).

Scientific Research Applications

Synthesis and Chemical Properties

The chemical reactivity of benzothiazole derivatives has been a subject of interest for organic chemists due to their potential in synthesizing complex molecules. Benati et al. (1992) explored the thermal reactions of diphenyl disulfide with alkynes, leading to the formation of benzothiophenes, a class of compounds closely related to benzothiazoles. This synthetic route provides a useful method for the construction of benzothiazole analogs, highlighting the versatility of these compounds in organic synthesis (Benati, Montevecchi, & Spagnolo, 1992).

Environmental Applications

Benzothiazole derivatives also find applications in environmental science, particularly in the development of novel non-radical oxidation processes. Zhou et al. (2015) demonstrated that benzoquinone could activate peroxymonosulfate for the efficient degradation of sulfamethoxazole, a commonly detected antibiotic in the environment. This process, which does not produce traditional radicals, suggests benzothiazoles' role in environmental remediation technologies (Zhou et al., 2015).

Material Science Applications

In the field of materials science, benzothiazole compounds contribute to the development of new materials with unique properties. For instance, Li et al. (2018) designed a benzothiazole-based aggregation-induced emission luminogen (AIEgen) that exhibits tunable excited-state intramolecular proton transfer and restricted intramolecular rotation processes. This compound's multifluorescence emissions make it suitable for sensitive physiological pH sensing, demonstrating benzothiazoles' potential in creating advanced fluorescent materials (Li et al., 2018).

Corrosion Inhibition

Hu et al. (2016) studied benzothiazole derivatives as corrosion inhibitors for carbon steel in HCl solution, revealing that these compounds provide excellent protection against corrosion. The study underscores benzothiazoles' significance in industrial applications where corrosion resistance is crucial (Hu et al., 2016).

Antimicrobial Applications

Padalkar et al. (2014) synthesized novel benzimidazole, benzoxazole, and benzothiazole derivatives, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of benzothiazole compounds in developing new antimicrobial agents (Padalkar et al., 2014).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, benzyl benzoate, a related compound, is used as a treatment for scabies and lice, but it can cause skin and eye irritation4.

Future Directions

The future directions of research would likely involve studying the specific properties and potential applications of “1,3-Benzothiazol-2-ylmethyl 4-(dipropylsulfamoyl)benzoate”. This could include investigating its biological activity, potential medicinal uses, and physical and chemical properties.

Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis of the specific compound, more detailed information or studies would be needed.

properties

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 4-(dipropylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S2/c1-3-13-23(14-4-2)29(25,26)17-11-9-16(10-12-17)21(24)27-15-20-22-18-7-5-6-8-19(18)28-20/h5-12H,3-4,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZMAHQPQVLVEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[d]thiazol-2-ylmethyl 4-(N,N-dipropylsulfamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2498863.png)

![Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2498865.png)

![N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B2498869.png)

![ethyl 2-({[(8-oxo-5,6,7,8-tetrahydro[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2498873.png)

![3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2498877.png)

![2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2498884.png)